molecular formula C12H15NO2 B056741 Methyl 2-(pyrrolidin-1-yl)benzoate CAS No. 124005-05-6

Methyl 2-(pyrrolidin-1-yl)benzoate

Cat. No.: B056741
CAS No.: 124005-05-6
M. Wt: 205.25 g/mol
InChI Key: ITOPIAUOCIUWMS-UHFFFAOYSA-N
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Description

Methyl 2-(pyrrolidin-1-yl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by a benzoate group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(pyrrolidin-1-yl)benzoate can be synthesized through several methods. One common approach involves the reaction of methyl 2-bromobenzoate with pyrrolidine in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(pyrrolidin-1-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(pyrrolidin-1-yl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Methyl 2-(pyrrolidin-1-yl)benzoate can be compared with other similar compounds, such as:

    Methyl 2-(piperidin-1-yl)benzoate: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

    Methyl 2-(morpholin-1-yl)benzoate: Contains a morpholine ring.

    Methyl 2-(pyrrolidin-1-yl)acetate: Similar structure but with an acetate group instead of a benzoate group.

The uniqueness of this compound lies in its specific structural features, which can influence its reactivity and biological activity .

Properties

IUPAC Name

methyl 2-pyrrolidin-1-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-15-12(14)10-6-2-3-7-11(10)13-8-4-5-9-13/h2-3,6-7H,4-5,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITOPIAUOCIUWMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70426137
Record name methyl 2-(pyrrolidin-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124005-05-6
Record name methyl 2-(pyrrolidin-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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